molecular formula C10H10O2 B160838 alpha-Methylcinnamic acid CAS No. 1895-97-2

alpha-Methylcinnamic acid

Cat. No.: B160838
CAS No.: 1895-97-2
M. Wt: 162.18 g/mol
InChI Key: XNCRUNXWPDJHGV-BQYQJAHWSA-N
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Description

Alpha-Methylcinnamic acid, also known as 2-Propenoic acid, 2-methyl-3-phenyl-, is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamic acid, characterized by the presence of a methyl group attached to the alpha position of the propenoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

Alpha-Methylcinnamic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: Research has shown that this compound derivatives exhibit promising therapeutic effects against various diseases, including cancer and bacterial infections.

    Industry: It is used in the production of fragrances, flavors, and cosmetics due to its pleasant aroma and stability.

Safety and Hazards

Alpha-Methylcinnamic acid can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including protective gloves, clothing, eye protection, and face protection, should be worn when handling this substance .

Preparation Methods

Alpha-Methylcinnamic acid can be synthesized through several methods. One common synthetic route involves the condensation of benzaldehyde with propionic acid in the presence of a base, followed by the addition of a methyl group to the alpha position. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .

In industrial production, this compound is often synthesized through the catalytic hydrogenation of alpha-Methylcinnamaldehyde. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Alpha-Methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alpha-Methylcinnamyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the phenyl ring is substituted with various functional groups.

    Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.

Mechanism of Action

The mechanism of action of alpha-Methylcinnamic acid involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Alpha-Methylcinnamic acid can be compared with other cinnamic acid derivatives, such as:

    Cinnamic acid: The parent compound, which lacks the methyl group at the alpha position.

    Beta-Methylcinnamic acid: A derivative with a methyl group at the beta position.

    Alpha-Methylhydrocinnamic acid: A hydrogenated form of this compound.

    Trans-Cinnamic acid: The trans isomer of cinnamic acid.

This compound is unique due to the presence of the methyl group at the alpha position, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(E)-2-methyl-3-phenylprop-2-enoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+
Source PubChem
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InChI Key

XNCRUNXWPDJHGV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)O
Source PubChem
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Molecular Formula

C10H10O2
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DSSTOX Substance ID

DTXSID901044462
Record name (E)-2-Methylcinnamic acid
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Molecular Weight

162.18 g/mol
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name alpha-Methylcinnamic acid
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CAS No.

1199-77-5, 1895-97-2
Record name alpha-Methylcinnamic acid
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Record name 2-Methyl-3-phenyl-2-propenoic acid
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Record name (E)-2-Methylcinnamic acid
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Record name α-methylcinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential hypolipidemic properties of alpha-methylcinnamic acid derivatives?

A: Research suggests that certain derivatives of this compound, particularly those with long-chain alkoxy substituents at the para position (C12-C16), exhibit promising hypolipidemic activity. These compounds demonstrated comparable or even superior effectiveness to clofibrate, a known hypolipidemic drug. [] Specifically, p-myristyloxy-alpha-methylcinnamic acid (LK-903 acid) has shown an antilipolytic effect, which is thought to contribute to the hypolipidemic action of its alpha-monoglyceride derivative, LK-903. []

Q2: How does the introduction of an alpha-methyl group influence the liquid crystal properties of cinnamic acid derivatives?

A: The addition of an alpha-methyl group to trans-4-n-alkoxycinnamic acid derivatives significantly impacts their mesomorphic properties. Studies comparing esters of trans-4-n-alkoxycinnamic acids (Series I) and trans-4-n-alkoxy-alpha-methylcinnamic acids (Series II) revealed distinct differences. While both series demonstrated ferroelectric chiral smectic C (SmC) phases, antiferroelectric smectic C phases (SmCA) were observed only in Series I. This suggests that the alpha-methyl group alters the molecular packing and intermolecular interactions, thereby influencing the types of liquid crystalline phases exhibited. []

Q3: Can this compound derivatives act as sodium channel blockers?

A: Preliminary research suggests that certain this compound derivatives, such as 2-chloro-4-bromo-alpha-methylcinnamic acid sodium (SC1001 Na), may possess sodium channel blocking properties. [] In studies using toad sartorius muscle, SC1001 Na demonstrated the ability to decrease action potential amplitude, increase action potential duration, and eventually block action potentials completely at higher concentrations. These effects, although distinct from known sodium channel blockers like tetrodotoxin (TTX), indicate potential interaction with sodium channels. Further investigation is needed to elucidate the exact mechanism of action. [, ]

Q4: How can unmodified Baylis-Hillman adducts be utilized for the stereoselective synthesis of (E)-alpha-methylcinnamic acids?

A: An efficient and solely stereoselective synthetic route for (E)-alpha-methylcinnamic acids involves the utilization of unmodified Baylis-Hillman adducts, specifically methyl-3-hydroxy-3-aryl-2-methylenepropanoates. [] This method employs a reduction step using an iodine/sodium borohydride (I2/NaBH4) reagent system at room temperature, followed by hydrolysis to yield the desired (E)-alpha-methylcinnamic acids with high stereoselectivity. [] This strategy offers a convenient single-pot synthesis for these valuable compounds.

Q5: Beyond their potential therapeutic applications, what other areas of research incorporate this compound derivatives?

A: The unique structural features and reactivity of this compound derivatives make them valuable building blocks in various research fields. For instance, they serve as key components in the synthesis of A201A, a novel nucleoside antibiotic with structural similarities to puromycin and hygromycin A. [] This highlights the potential of this compound derivatives in the development of new antimicrobial agents.

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